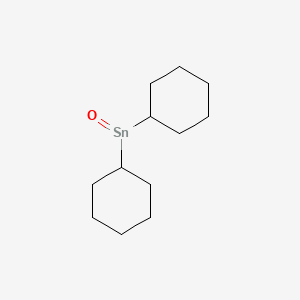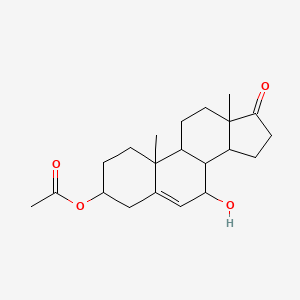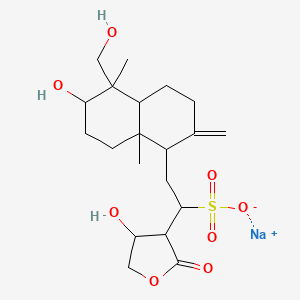
Andrographolidi natrii bisulfis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Andrographolidi natrii bisulfis is a sodium bisulfite addition compound of andrographolide, a diterpenoid lactone derived from the plant Andrographis paniculata. This compound is known for its diverse biological activities, including anti-inflammatory, antiviral, and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of andrographolidi natrii bisulfis involves the addition of a sodium bisulfite solution to an alcohol solution of andrographolide. The mixture is then heated to reflux, and the alcohol is recovered. The solution is cooled, extracted with chloroform multiple times, filtered, vacuum concentrated, crystallized, suction filtered, and vacuum dried to obtain the white sodium bisulfite andrographolide addition compound .
Industrial Production Methods: Industrial production follows a similar process but on a larger scale, ensuring high purity and stability of the final product. The process involves precise control of reaction conditions and purification steps to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: Andrographolidi natrii bisulfis undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions include various derivatives of andrographolide with enhanced biological activities, such as improved anti-inflammatory and antiviral properties .
Aplicaciones Científicas De Investigación
Andrographolidi natrii bisulfis has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, viral infections, and cancer.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of andrographolidi natrii bisulfis involves multiple molecular targets and pathways. It acts on inflammatory signal transduction pathways, suppressing the expression of cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6. It also inhibits the activation of nuclear factor kappa B, a transcription factor involved in inflammation .
Comparación Con Compuestos Similares
- Andrographolide
- Sodium bisulfite
- Andrographolide derivatives
Comparison: Andrographolidi natrii bisulfis is unique due to its combination of andrographolide and sodium bisulfite, which enhances its stability and bioavailability compared to andrographolide alone. This compound also exhibits a broader range of biological activities, making it a valuable candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C20H31NaO8S |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
sodium;2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(4-hydroxy-2-oxooxolan-3-yl)ethanesulfonate |
InChI |
InChI=1S/C20H32O8S.Na/c1-11-4-5-15-19(2,7-6-16(23)20(15,3)10-21)12(11)8-14(29(25,26)27)17-13(22)9-28-18(17)24;/h12-17,21-23H,1,4-10H2,2-3H3,(H,25,26,27);/q;+1/p-1 |
Clave InChI |
XHBCUTLNPPEFIQ-UHFFFAOYSA-M |
SMILES canónico |
CC12CCC(C(C1CCC(=C)C2CC(C3C(COC3=O)O)S(=O)(=O)[O-])(C)CO)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12321552.png)
![2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate](/img/structure/B12321554.png)
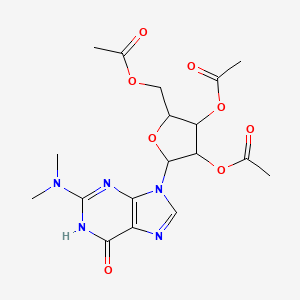

![[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12321575.png)
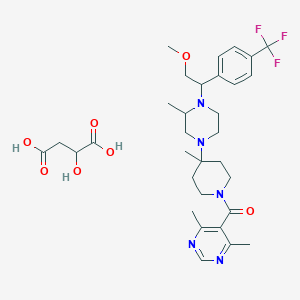
![2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12321583.png)
![(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12321589.png)
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethyl)-2,3-dihydropyran-4-one](/img/structure/B12321595.png)
![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)

